5-[(2,2-Difluoro-1,3-benzodioxol-5-yl)methylene]-2,4-thiazolidinedione
Description
Significance of Phosphoinositide 3-Kinase Gamma (PI3Kγ) in Pathophysiology
Phosphoinositide 3-kinase gamma (PI3Kγ), encoded by the PIK3CG gene, is a class IB PI3K isoform that plays a critical role in numerous cellular functions, particularly within the immune system. abcam.combiorxiv.org Unlike the ubiquitously expressed PI3Kα and PI3Kβ isoforms, PI3Kγ is predominantly found in hematopoietic cells, including macrophages, mast cells, neutrophils, T cells, B cells, and natural killer cells, although it is also present in other tissues like the heart and lungs. abcam.combiorxiv.org
PI3Kγ is a key downstream component of signaling pathways activated by G-protein-coupled receptors (GPCRs) and other receptors, including the IgE/Antigen receptor, receptor tyrosine kinases (RTKs), and Toll-like receptors (TLRs). biorxiv.orgpnas.org Upon activation, PI3Kγ phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to produce phosphatidylinositol 3,4,5-trisphosphate (PIP3). abcam.compnas.org PIP3 then acts as a second messenger, recruiting proteins containing PH domains, such as AKT1 and PDPK1, to the cell membrane, thereby initiating signaling cascades that regulate processes like cell growth, survival, proliferation, motility, and morphology. abcam.com
The involvement of PI3Kγ in immune cell function makes it a significant player in the pathophysiology of various inflammatory and autoimmune disorders. abcam.compnas.orgnih.gov Dysregulation or aberrant activation of PI3Kγ has been implicated in conditions such as rheumatoid arthritis, asthma, and experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis. abcam.comsigmaaldrich.comnih.govresearchgate.netnih.gov In these diseases, PI3Kγ contributes to processes like leukocyte chemotaxis, cytokine production, and the inflammatory response. biorxiv.orgnih.govmdpi.com
Beyond its role in inflammation, PI3Kγ also has important functions in the cardiovascular system, regulating cardiac contractility downstream of β-adrenergic receptors. abcam.compnas.org Aberrant PI3Kγ signaling has been associated with heart failure. abcam.com Furthermore, PI3Kγ has been implicated in cancer, particularly in promoting tumor growth and spreading by influencing the tumor microenvironment and suppressing anti-cancer immunity. biorxiv.orgpnas.orgahajournals.org It also plays a role in bile salt-induced apoptosis in hepatocytes and has been linked to septic myocardial injury. nih.govnih.gov
Role of AS-604850 as a Research Tool for PI3Kγ Investigations
AS-604850 serves as a valuable research tool due to its selective inhibitory activity against PI3Kγ. medchemexpress.comontosight.ai It is an ATP-competitive inhibitor with an IC50 value of 250 nM for PI3Kγ. medchemexpress.comselleckchem.comtargetmol.com This compound exhibits significant selectivity, being over 80-fold more selective for PI3Kγ than PI3Kδ and PI3Kβ, and 18-fold more selective than PI3Kα. medchemexpress.comselleckchem.comtargetmol.comselleckchem.com This isoform selectivity is crucial for researchers aiming to isolate and study the specific contributions of PI3Kγ in complex biological systems without significantly affecting the activity of other PI3K isoforms. nih.gov
Research utilizing AS-604850 has provided significant insights into the functions of PI3Kγ in various disease models and cellular processes. For instance, studies using AS-604850 have demonstrated its ability to inhibit C5a-mediated PKB phosphorylation in mouse macrophages and block MCP-1-mediated chemotaxis in monocytes in a concentration-dependent manner. medchemexpress.comselleckchem.comtargetmol.com The lack of effect of AS-604850 on chemotaxis in monocytes from Pik3cg-/- mice further confirms its action through PI3Kγ. researchgate.netselleckchem.com
In vivo studies using AS-604850 in animal models have further highlighted the role of PI3Kγ. Treatment with AS-604850 has been shown to reduce RANTES-induced peritoneal neutrophil recruitment and decrease neutrophil recruitment in a thioglycollate-induced peritonitis model. medchemexpress.comselleckchem.comtargetmol.com In the context of experimental autoimmune encephalomyelitis (EAE), systemic treatment with AS-604850 significantly reduced leukocyte infiltration in the central nervous system (CNS) and ameliorated clinical symptoms, also enhancing myelination and axon number in the spinal cord of EAE mice. medkoo.comnih.gov These findings suggest that PI3Kγ contributes to autoimmune CNS inflammation and its inhibition could be a potential therapeutic strategy. medkoo.comnih.gov
AS-604850 has also been used to investigate the role of PI3Kγ in apoptosis and other cellular events. It has been shown to diminish glycochenodeoxycholate (GCDC)-induced Akt-phosphorylation and apoptosis in rat hepatocytes and human hepatoma cells. nih.govselleckchem.comtargetmol.com In septic myocardial injury models, the PI3Kγ inhibitor AS-604850 reversed pyroptosis induced by cecal ligation and puncture (CLP). nih.gov
While AS-604850 is a powerful tool, it's important to note that at very high concentrations (>20 μM), its specificity for the γ subunit can be lost, potentially affecting other PI3K isoforms. rupress.org Researchers typically use AS-604850 at concentrations where its selectivity for PI3Kγ is maintained to ensure the observed effects are primarily attributable to PI3Kγ inhibition. pnas.orgnih.gov
The research findings obtained using AS-604850 have significantly advanced the understanding of PI3Kγ's involvement in inflammation, immune responses, and various disease pathologies, establishing PI3Kγ as a promising target for therapeutic intervention. pnas.orgnih.govmdpi.comresearchgate.net
Data Tables:
| Target | IC50 (in vitro) | Selectivity vs. PI3Kγ |
| PI3Kγ | 250 nM medchemexpress.comselleckchem.comtargetmol.com | - |
| PI3Kδ | >20 μM selleckchem.comtargetmol.com | >80-fold medchemexpress.comselleckchem.comtargetmol.com |
| PI3Kβ | >20 μM selleckchem.comtargetmol.com | >80-fold medchemexpress.comselleckchem.comtargetmol.com |
| PI3Kα | 4.5 μM selleckchem.comtargetmol.com | 18-fold medchemexpress.comselleckchem.comtargetmol.com |
| Study Model | AS-604850 Effect | Reference |
| RAW264 mouse macrophages (C5a stimulation) | Inhibits PKB phosphorylation (IC50 = 10 μM) medchemexpress.comselleckchem.comtargetmol.com | medchemexpress.comselleckchem.comtargetmol.com |
| Pik3cg+/+ monocytes (MCP-1 chemotaxis) | Blocks chemotaxis (IC50 = 21 mM) selleckchem.comtargetmol.com | selleckchem.comtargetmol.com |
| Pik3cg-/- monocytes (MCP-1 chemotaxis) | No effect on chemotaxis researchgate.netselleckchem.com | researchgate.netselleckchem.com |
| Rat hepatocytes (GCDC-induced) | Diminishes Akt-phosphorylation and apoptosis nih.govselleckchem.comtargetmol.com | nih.govselleckchem.comtargetmol.com |
| HepG2 Ntcp and Huh7-Ntcp cells (bile salt-induced) | Diminishes apoptosis selleckchem.comtargetmol.com | selleckchem.comtargetmol.com |
| EoL-1 cells and blood eosinophils (PAF chemotaxis) | Suppresses chemotactic responses selleckchem.comtargetmol.com | selleckchem.comtargetmol.com |
| Mouse RANTES-induced peritonitis | Reduces neutrophil recruitment (ED50 = 42.4 mg/kg) medchemexpress.comselleckchem.comtargetmol.com | medchemexpress.comselleckchem.comtargetmol.com |
| Mouse thioglycollate-induced peritonitis | Reduces neutrophil recruitment (31% reduction at 10 mg/kg oral) medchemexpress.comselleckchem.comtargetmol.com | medchemexpress.comselleckchem.comtargetmol.com |
| Mouse Experimental Autoimmune Encephalomyelitis | Reduces leukocyte infiltration in CNS, ameliorates clinical symptoms, enhances myelination and axon number medkoo.comnih.gov | medkoo.comnih.gov |
| Mouse Septic Myocardial Injury (CLP-induced) | Reversed pyroptosis nih.gov | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[(2,2-difluoro-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F2NO4S/c12-11(13)17-6-2-1-5(3-7(6)18-11)4-8-9(15)14-10(16)19-8/h1-4H,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRLVNYDXMUGOFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C=C3C(=O)NC(=O)S3)OC(O2)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401017268 | |
| Record name | 5-[(2,2-Difluoro-1,3-benzodioxol-5-yl)methylene]-2,4-thiazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
648449-76-7 | |
| Record name | 5-[(2,2-Difluoro-1,3-benzodioxol-5-yl)methylene]-2,4-thiazolidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=648449-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(2,2-Difluoro-1,3-benzodioxol-5-yl)methylene]-2,4-thiazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(2,2-Difluoro-benzo[1,3]dioxol-5-ylmethylene)-thiazolidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Molecular and Cellular Pharmacology of As 604850
Target Specificity and Enzymatic Inhibition Kinetics
AS-604850 functions as a selective inhibitor of the PI3Kγ isoform. Its interaction with the enzyme involves competition with ATP for binding to the active site, thereby preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), a key step in PI3K signaling.
PI3Kγ Isoform Selectivity Profile
AS-604850 demonstrates significant selectivity for the PI3Kγ isoform compared to other Class I PI3K isoforms (PI3Kα, PI3Kβ, and PI3Kδ). Studies have reported IC50 values indicating potent inhibition of PI3Kγ at low micromolar or sub-micromolar concentrations. For instance, AS-604850 has an IC50 value of 0.25 μM for PI3Kγ. medchemexpress.comcaymanchem.com Its selectivity profile shows it is over 30-fold selective for PI3Kγ over PI3Kδ and PI3Kβ, and 18-fold selective over PI3Kα. medchemexpress.com Another source indicates over 80-fold selectivity for PI3Kγ than PI3Kδ/β and 18-fold selectivity over PI3Kα, with an IC50 of 250 nM for PI3Kγ. targetmol.comselleckchem.com
The following table summarizes the reported IC50 values for AS-604850 against different Class I PI3K isoforms:
| PI3K Isoform | IC50 (µM) | Selectivity vs. PI3Kγ | Source |
| PI3Kγ | 0.25 | 1x | medchemexpress.comcaymanchem.com |
| PI3Kα | 4.5 | 18-fold | medchemexpress.comcaymanchem.comselleckchem.com |
| PI3Kβ | >20 | >80-fold | caymanchem.comtargetmol.comselleckchem.com |
| PI3Kδ | >20 | >80-fold | caymanchem.comtargetmol.comselleckchem.com |
ATP-Competitive Inhibition Mechanism
AS-604850 acts as an ATP-competitive inhibitor of PI3Kγ. medchemexpress.comcaymanchem.comtargetmol.comselleckchem.comnih.gov This means that the compound binds to the same site on the enzyme as ATP, the natural substrate for the phosphorylation reaction. By competing with ATP, AS-604850 prevents the enzyme from efficiently transferring a phosphate (B84403) group to its lipid substrate, PIP2. The reported Ki value for AS-604850 is 0.18 μM, further supporting its potent enzymatic inhibition of PI3Kγ. medchemexpress.comselleckchem.com
Binding Site Analysis within PI3Kγ
AS-604850 exerts its inhibitory effect by binding to the ATP-binding pocket within the catalytic domain of PI3Kγ. scbt.comnih.gov While specific detailed analyses of AS-604850's interaction with individual residues within the PI3Kγ binding site (such as Lys833) are not extensively detailed in the provided search results, it is understood that ATP-competitive inhibitors like AS-604850 interact with key residues in this pocket that are crucial for ATP binding and catalysis. nih.gov Crystal structures of PI3Kγ in complex with pan-selective inhibitors have provided insights into the ATP-binding pocket, which includes regions important for inhibitor binding, such as the adenine (B156593) pocket (hinge), a specificity pocket, an affinity pocket, and a hydrophobic region. nih.gov The interaction of AS-604850 within this pocket underlies its ability to compete with ATP and inhibit enzyme activity.
Cellular Signaling Pathway Modulation
The primary cellular effect of AS-604850 is the modulation of signaling pathways mediated by PI3Kγ. This primarily involves inhibiting the phosphorylation of downstream targets, notably Akt, and influencing pathways activated by different types of cell surface receptors.
Impact on PI3Kγ-Mediated Phosphorylation Cascades
Inhibition of PI3Kγ by AS-604850 leads to a reduction in the levels of PIP3, which is a crucial second messenger that recruits and activates downstream kinases, including Akt (also known as Protein Kinase B or PKB). AS-604850 has been shown to inhibit the phosphorylation of Akt (PKB) at key regulatory sites, such as Ser473, in various cell types. medchemexpress.comptgcn.comnih.gov This inhibition of Akt phosphorylation is a direct consequence of reduced PIP3 levels resulting from PI3Kγ blockade. For example, AS-604850 inhibits C5a-mediated PKB phosphorylation in RAW264 mouse macrophages with an IC50 of 10 μM. medchemexpress.com It also blocks MCP-1-mediated phosphorylation of PKB and its downstream substrates GSK3α and β in a concentration-dependent manner in primary monocytes. medchemexpress.com Studies using cells expressing specific PI3K isoforms have confirmed that AS-604850 preferentially inhibits Akt phosphorylation mediated by PI3Kγ. nih.gov
Differential Effects on G-Protein Coupled Receptor (GPCR)-Mediated vs. Receptor Tyrosine Kinase (RTK)-Mediated Pathways
PI3Kγ is known to be primarily activated downstream of G-Protein Coupled Receptors (GPCRs), particularly through the action of Gβγ subunits. pnas.orgbabraham.ac.uknih.govpnas.orgresearchgate.net In contrast, Receptor Tyrosine Kinases (RTKs) typically activate Class IA PI3K isoforms (PI3Kα, PI3Kβ, and PI3Kδ) via interaction with regulatory subunits. researchgate.netinrs.cananion.de
AS-604850, as a selective PI3Kγ inhibitor, has been shown to preferentially inhibit signaling pathways activated by GPCR agonists. For instance, AS-604850 blocked Akt phosphorylation induced by GPCR agonists like C5a and MCP-1. medchemexpress.compnas.orgbabraham.ac.uk In contrast, AS-604850 had little or no effect on Akt phosphorylation stimulated by the RTK ligand CSF-1 in certain cell types, indicating that PI3Kγ does not play a major role in RTK-induced PI3K activation in these contexts. medchemexpress.compnas.orgpnas.org This differential effect highlights the specific role of PI3Kγ in GPCR-mediated signaling and the ability of AS-604850 to selectively target this pathway. However, it is worth noting that in some contexts, there can be interplay or redundancy between PI3K isoforms activated by GPCRs and RTKs. researchgate.net AS-604850 has also been shown to inhibit ERK1/2 activation mediated by GPCR signaling, suggesting broader impacts on GPCR- downstream pathways beyond just Akt. medchemexpress.comnih.govnih.govfrontiersin.org
Influence on Downstream Kinase Activities (e.g., SGK, p70S6Kbeta, AMPK)
Inhibition of PI3K, including by AS-604850, has been shown to lead to decreased activity of Akt1/2 and downstream kinases such as SGK, p70S6Kbeta (S6K1), and AMPK. researchgate.netnih.gov Studies comparing the effects of different PI3K inhibitors, including AS-604850, TGX-221 (a PI3Kβ inhibitor), and alpelisib (B612111) (a PI3Kα inhibitor), on kinase activity in polymorphonuclear neutrophils (PMNs) revealed that all three inhibitors decreased the activity of Akt1/2, SGK, p70S6Kbeta, and AMPK. researchgate.netnih.gov
Furthermore, inhibition with AS-604850 specifically identified a number of kinases whose activity was exclusively decreased or increased, suggesting additional effects on targets beyond the known PI3K network. researchgate.netnih.gov
Interactive Table 1: Influence of PI3K Inhibitors on Downstream Kinase Activities (Based on PMN Studies) researchgate.netnih.gov
| Kinase | AS-604850 Effect | TGX-221 Effect | Alpelisib Effect |
| Akt1/2 | Decreased | Decreased | Decreased |
| SGK | Decreased | Decreased | Decreased |
| p70S6Kbeta | Decreased | Decreased | Decreased |
| AMPK | Decreased | Decreased | Decreased |
| Unique Kinases (Activity Altered) | 21 (exclusively de- or increased) | 5 (unique) | 4 (unique) |
Note: This table summarizes findings regarding the influence of these inhibitors on the listed kinases. "Decreased" indicates a reduction in activity. "Unique Kinases" refers to kinases exclusively affected by the specific inhibitor compared to the others in the study.
Modulation of ERK1/2 Activation Pathways
AS-604850 has been shown to modulate the activation of the Extracellular signal-regulated kinases 1 and 2 (ERK1/2) pathway. nih.govfrontiersin.orgresearchgate.netfrontiersin.org As a PI3Kγ inhibitor, AS-604850 has been observed to attenuate ERK1/2 activation in various cellular contexts. nih.govfrontiersin.orgresearchgate.netfrontiersin.org
For instance, AS-604850 markedly attenuated ERK1/2 activation induced by certain stimuli, such as C5a in RAW264 mouse macrophages or MCP-1 in primary monocytes from Pik3cg+/+ mice. medchemexpress.com It also showed dose-dependent inhibition of ERK1/2 activation induced by SDF1α in cell lines like DU145, PC3, and HEK293, with reported IC₅₀ values in the sub-micromolar range. nih.gov
Studies investigating the molecular mechanisms of ERK1/2 activation by specific receptors, such as the olfactory receptor OR51E2, have demonstrated that treatment with AS-604850 significantly attenuated this activation, suggesting a role for PI3Kγ in this pathway. frontiersin.orgresearchgate.netfrontiersin.org This modulation of ERK1/2 activation by AS-604850 can occur through mechanisms involving G protein βγ subunits and downstream effectors like ARF1, particularly in pathways initiated at the Golgi apparatus. nih.govresearchgate.net
Interactive Table 2: AS-604850 Inhibition of ERK1/2 Activation
| Cell Line | Stimulus | AS-604850 Effect | IC₅₀ (μM) | Reference |
| RAW264 | C5a | Inhibited | 10 | medchemexpress.com |
| Primary monocytes (Pik3cg+/+) | MCP-1 | Reduced (concentration-dependent) | Not specified | medchemexpress.com |
| DU145 | SDF1α | Attenuated | 0.32 ± 0.02 | nih.gov |
| PC3 | SDF1α | Attenuated | 0.39 ± 0.05 | nih.gov |
| HEK293 | SDF1α | Attenuated | 0.59 ± 0.07 | nih.gov |
| DU145 | β-ionone (OR51E2 activation) | Attenuated | 2.5 (at 6h treatment) | frontiersin.orgresearchgate.netfrontiersin.org |
Preclinical Efficacy Studies of As 604850 in Disease Models
Investigations in Autoimmune Disorders
AS-604850 has been a subject of investigation in several models of autoimmune disorders, where the dysregulation of immune cell trafficking and activation plays a central role in disease pathogenesis.
Experimental Autoimmune Encephalomyelitis (EAE)
Experimental Autoimmune Encephalomyelitis (EAE) serves as a widely utilized animal model for human multiple sclerosis, a chronic inflammatory disease of the central nervous system (CNS). Research has demonstrated the significant protective effects of AS-604850 in EAE models, highlighting its potential as a therapeutic agent for neuroinflammatory conditions. researchgate.net
A critical step in the pathogenesis of EAE is the infiltration of inflammatory leukocytes into the CNS, leading to myelin and axonal damage. researchgate.netnih.gov Systemic treatment with AS-604850 has been shown to significantly reduce the infiltration of these immune cells into the CNS of mice with EAE. researchgate.net Specifically, administration of the inhibitor led to a marked decrease in the number of macrophages and CD3+ T cells within the spinal cord. researchgate.net This reduction in inflammatory cell trafficking is attributed to the role of PI3Kγ as a key downstream component in chemokine-mediated signaling pathways that regulate the migration and activation of inflammatory cells. researchgate.net
Table 1: Effect of AS-604850 on Leukocyte Infiltration in the CNS of EAE Mice
| Cell Type | Treatment Group | Outcome |
| Leukocytes | AS-604850 | Significantly reduced number in the CNS |
| Macrophages | AS-604850 | Significantly decreased number in the spinal cord |
| CD3+ T cells | AS-604850 | Significantly decreased number in the spinal cord |
Consistent with its ability to reduce CNS inflammation, AS-604850 treatment leads to a significant amelioration of the clinical symptoms associated with EAE. researchgate.net In preclinical studies, mice treated with AS-604850 exhibited remarkably reduced EAE scores, which is a standardized measure of disease severity, including paralysis. researchgate.net The attenuation of clinical signs was observed to be maintained during the period of drug administration. researchgate.net These findings underscore the direct correlation between the inhibition of PI3Kγ-mediated leukocyte infiltration and the alleviation of disease manifestation in EAE. researchgate.net
Beyond its anti-inflammatory effects, AS-604850 has demonstrated neuroprotective properties in EAE models by promoting the integrity of the myelin sheath and preserving axons. researchgate.net Treatment with the PI3Kγ inhibitor enhanced both myelination and the number of axons in the spinal cord of EAE mice. researchgate.net This was observed through histological analysis, which showed increased myelin staining and a higher number of neurofilaments, indicative of preserved axons, in the white matter tracts of treated animals compared to controls. researchgate.net These results suggest that by mitigating the inflammatory assault, AS-604850 contributes to a more favorable environment for myelin repair and the prevention of axonal loss, which are key factors in preventing long-term disability in demyelinating diseases. researchgate.netucsd.edu
Table 2: Neuroprotective Effects of AS-604850 in the Spinal Cord of EAE Mice
| Parameter | Treatment Group | Outcome |
| Myelination | AS-604850 | Enhanced myelination |
| Axon Number | AS-604850 | Increased axon number |
Rheumatoid Arthritis (RA) Models
Rheumatoid arthritis is a chronic systemic inflammatory disorder that primarily affects the joints. The role of PI3Kγ in mediating the inflammatory processes in RA has made it a target for therapeutic intervention.
Preclinical studies have demonstrated that the oral administration of PI3Kγ inhibitors, including AS-604850, can suppress the progression of joint inflammation and damage in mouse models of rheumatoid arthritis. nih.gov This therapeutic effect is linked to the crucial role of PI3Kγ in neutrophil migration. nih.gov By inhibiting PI3Kγ, AS-604850 effectively impairs the chemotaxis of these key inflammatory cells into the joints, thereby reducing synovitis, pannus formation, and subsequent cartilage and bone erosion. nih.gov The compound has been shown to selectively inhibit chemokine-induced signaling pathways without affecting those stimulated by certain cytokines, highlighting its targeted mechanism of action. ucsd.edu
Table 3: Preclinical Efficacy of AS-604850 in Rheumatoid Arthritis Models
| Model | Treatment | Key Findings |
| Mouse models of RA | Oral AS-604850 | Suppression of joint inflammation progression |
| Mouse models of RA | Oral AS-604850 | Suppression of joint damage progression |
| In vitro chemotaxis assays | AS-604850 | Inhibition of neutrophil migration |
Inhibition of Neutrophil Recruitment to Joints
AS-604850, a selective inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ), has demonstrated efficacy in reducing neutrophil recruitment in preclinical models of inflammation. medchemexpress.com In a mouse model of thioglycollate-induced peritonitis, oral administration of AS-604850 resulted in a 31% reduction in neutrophil infiltration. medchemexpress.comselleckchem.com Furthermore, in a model utilizing the chemokine RANTES to induce peritoneal neutrophil recruitment, AS-604850 showed a dose-dependent inhibitory effect, with an ED₅₀ value of 42.4 mg/kg. medchemexpress.comselleckchem.com The recruitment of neutrophils to inflammatory sites is a multi-step process that involves the vascular endothelium. nih.gov Research has indicated that PI3Kγ activity within the vascular endothelium is essential for efficient selectin-mediated adhesion, a critical step for neutrophil trafficking into inflamed tissues. nih.gov The mechanism of action for AS-604850 involves the inhibition of PI3Kγ, which in turn affects downstream signaling pathways. For instance, it has been shown to block PKB phosphorylation induced by the chemoattractant MCP-1. medchemexpress.com
| Inflammatory Model | Key Finding | Reference |
|---|---|---|
| Thioglycollate-Induced Peritonitis | 31% reduction in neutrophil recruitment. | medchemexpress.comselleckchem.com |
| RANTES-Induced Peritonitis | Reduced neutrophil recruitment with an ED₅₀ of 42.4 mg/kg. | medchemexpress.comselleckchem.com |
Epidermolysis Bullosa Acquisita (EBA) Models
Epidermolysis Bullosa Acquisita (EBA) is a rare autoimmune disease characterized by autoantibodies targeting type VII collagen, a key component of anchoring fibrils that attach the epidermis to the dermis. wikipedia.orgnih.gov This leads to skin fragility and blistering. wikipedia.orgnih.gov Neutrophil activation is a critical element in the pathogenesis of EBA. researchgate.netnih.gov
Preclinical studies in mouse models of EBA have investigated the therapeutic potential of targeting specific PI3K isoforms. researchgate.netnih.gov In these studies, the selective blockade of PI3Kγ using AS-604850 was shown to impair the clinical manifestation of the disease. researchgate.netnih.gov This suggests that PI3Kγ plays a significant role in the pathogenic mechanisms underlying EBA, and its inhibition can interfere with the induction of the disease. researchgate.netnih.gov
Other Autoimmune and Inflammatory Disease Models (e.g., Lupus)
The therapeutic potential of AS-604850 extends to other autoimmune conditions. Studies in mouse models of arthritis and lupus have shown that AS-604850 can ameliorate joint inflammation and damage. researchgate.net Systemic Lupus Erythematosus (SLE) is a complex autoimmune inflammatory disease often characterized by the production of pathogenic autoantibodies. nih.gov The efficacy of AS-604850 in these models highlights the central role of the PI3Kγ signaling pathway in various inflammatory and autoimmune processes. researchgate.net
Studies in Oncological Contexts
The phosphoinositide 3-kinase (PI3K) signaling pathway is frequently hyperactivated in a wide variety of cancers, playing a crucial role in tumor cell growth, survival, and proliferation. mdpi.com This has made PI3K isoforms promising targets for anticancer therapies. researchgate.netmdpi.com
Role in Inhibiting Cancer Cell Growth
The efficacy of PI3K inhibitors in suppressing cancer cell growth is highly dependent on the specific isoform that a tumor cell line relies on. nih.govnih.gov Studies using a panel of PI3K isoform-selective inhibitors have been conducted to dissect these dependencies. In prostate cancer PC-3 cells, selective inhibitors, including the PI3Kγ inhibitor AS-604850, were found to be significantly less potent in suppressing proliferation compared to a pan-PI3K inhibitor that blocks all class I PI3K isoforms. nih.govnih.gov Similarly, in B-cell type leukemia Raji cells, the selective inhibition of the PI3Kγ isoform with AS-604850 resulted in negligible activity against cell proliferation. nih.govnih.gov
Isoform-Specific Dependency in Tumor Cell Lines
Research has established a model to identify the selectivity of PI3K inhibitors at a cellular level using a panel of rhabdomyosarcoma Rh30 cells engineered to express specific PI3K isoforms. nih.govnih.gov In this system, AS-604850 displayed corresponding selectivity against the PI3Kγ isoform. nih.gov This model was then used to test the anti-proliferative effects on different cancer cell lines. The results demonstrated a biased dependency on PI3K isoforms for tumor cell growth. nih.govnih.gov For instance, while PC-3 prostate cancer cells showed minimal response to individual isoform inhibitors, they were sensitive to a pan-PI3K inhibitor. nih.gov Conversely, Raji B-cell leukemia cells showed strong dependency on the PI3Kδ isoform, with its selective inhibition being as potent as a pan-PI3K inhibitor, while inhibition of PI3Kγ by AS-604850 had little effect. nih.govnih.gov These findings underscore that the rational use of PI3K inhibitors in cancer therapy depends on the specific isoform dependency of the tumor. nih.govnih.gov
| Cell Line | Cancer Type | Effect of AS-604850 (PI3Kγ Inhibition) | Primary PI3K Isoform Dependency | Reference |
|---|---|---|---|---|
| PC-3 | Prostate Cancer | Significantly less potent than pan-PI3K inhibition | Not solely dependent on a single isoform | nih.govnih.gov |
| Raji | B-cell type Leukemia | Negligible activity | PI3Kδ | nih.govnih.gov |
Differential Efficacy Compared to Pan-PI3K Inhibitors in Various Cancers
The therapeutic efficacy of targeting the phosphoinositide 3-kinase (PI3K) pathway demonstrates considerable variability between isoform-selective inhibitors, such as the PI3Kγ-selective inhibitor AS-604850, and pan-PI3K inhibitors, which target all four class I isoforms (α, β, δ, γ). This differential efficacy is largely dependent on the specific type of cancer, as different tumor cells exhibit biased dependency on particular PI3K isoforms for their growth and survival. nih.gov
In certain hematological malignancies, such as B-cell type leukemia, the inhibition of a single isoform can be as effective as pan-inhibition. For instance, in Raji cells, a model for B-cell leukemia, the selective inhibition of the PI3Kδ isoform displayed potency against cell proliferation similar to that of a pan-PI3K inhibitor. nih.gov This suggests that for cancers heavily reliant on a specific PI3K isoform predominantly expressed in leukocytes (like γ or δ), a selective inhibitor may be sufficient.
Conversely, in other cancer types, pan-inhibition of the PI3K pathway exerts a more powerful anti-proliferative and pro-apoptotic effect. Studies on T-cell acute lymphoblastic leukemia (T-ALL) cell lines have shown that pan-PI3K inhibitors more effectively impair leukemic cell proliferation and survival when compared to inhibitors selective for a single isoform. nih.gov Similarly, in models of prostate cancer using PTEN-negative PC-3 cells, which express PI3Kα and PI3Kβ, pan-PI3K inhibitors were significantly more potent in suppressing proliferation than isoform-selective inhibitors. nih.gov This indicates that in tumors where multiple PI3K isoforms contribute to oncogenic signaling, or in those that can reroute signaling through compensatory isoforms, a broad-spectrum pan-inhibitor may be necessary to achieve a therapeutic effect. The choice between a selective inhibitor like AS-604850 and a pan-inhibitor is therefore rationalized by the specific isoform dependency of the tumor. nih.gov
Research in Inflammatory Responses
AS-604850, as a selective inhibitor of PI3Kγ, has been investigated for its anti-inflammatory and immunosuppressive activities. lktlabs.com The PI3Kγ isoform is a critical component in signaling pathways that regulate the migration and activation of inflammatory cells. nih.gov Its inhibition is considered a therapeutic approach for interfering with excessive leukocyte activation and migration in chronic inflammatory diseases. nih.gov Preclinical research in animal models of autoimmune disease, such as experimental autoimmune encephalomyelitis (EAE), has shown that AS-604850 can ameliorate disease symptoms by reducing the number of leukocytes that infiltrate the central nervous system. lktlabs.comnih.gov
Inhibition of Pro-Inflammatory Cytokine Production
The anti-inflammatory effects of AS-604850 extend to the modulation of cytokine production. The mechanism for this is linked to its impact on immune cell populations responsible for secreting these inflammatory mediators. In preclinical models of central nervous system inflammation, treatment with AS-604850 has been observed to decrease the number of macrophages and CD3+ T cells in affected tissues. nih.gov A potential mechanism contributing to this effect is the suppression of PI3Kγ leading to increased T cell apoptosis, which in turn results in a reduction of cytokine-producing T cells. nih.gov
Regulation of Leukocyte Chemotaxis and Migration
A primary function of PI3Kγ is to mediate the directional migration of leukocytes, a process known as chemotaxis, in response to chemical signals called chemoattractants. nih.gov AS-604850 has been shown to be an effective regulator of this process by specifically interfering with the PI3Kγ-dependent signaling cascade that controls leukocyte motility.
Effects on Monocyte Chemotaxis
AS-604850 demonstrates a clear inhibitory effect on the chemotaxis of monocytes. Research shows the compound blocks monocyte chemotaxis mediated by Monocyte Chemoattractant Protein-1 (MCP-1) in a concentration-dependent manner. selleckchem.com This inhibition is achieved by interfering with downstream signaling pathways; AS-604850 inhibits the MCP-1-mediated phosphorylation of Protein Kinase B (PKB) and its substrates GSK3α and GSK3β. medchemexpress.com Furthermore, the phosphorylation of p44/42 ERK (ERK1/2) MAPKs, another crucial step in the chemotactic signaling cascade, is also reduced by the compound. medchemexpress.com
| Parameter | Value | Condition |
|---|---|---|
| IC₅₀ | 21 µM | MCP-1-mediated chemotaxis |
Effects on Neutrophil Chemotaxis
The compound effectively reduces the recruitment of neutrophils in preclinical models of inflammation. In a thioglycollate-induced peritonitis model, administration of AS-604850 resulted in a significant reduction of neutrophil recruitment. selleckchem.commedchemexpress.com It also curtails peritoneal neutrophil recruitment induced by the chemokine RANTES. medchemexpress.com
| Inflammatory Model | Effect |
|---|---|
| Thioglycollate-induced peritonitis | 31% reduction in neutrophil recruitment |
| RANTES-induced peritonitis | Reduced neutrophil recruitment with an ED₅₀ of 42.4 mg/kg |
Effects on Eosinophil Chemotactic Responses
AS-604850 exhibits differential effects on eosinophil chemotaxis depending on the specific chemoattractant. Studies have demonstrated that the compound causes a concentration-dependent suppression of chemotactic responses of eosinophils to Platelet-Activating Factor (PAF). lktlabs.com This indicates that PI3Kγ plays a major role in PAF-stimulated eosinophil migration. However, the compound does not have the same effect on chemotaxis induced by eotaxin, suggesting that eotaxin-induced migration is not dependent on the PI3Kγ pathway.
Evaluation in Liver Injury and Cholestasis Models
Preclinical research has explored the role of AS-604850, an inhibitor of the p110γ isoform of phosphoinositide 3-kinase (PI3K), in the context of liver injury, particularly in models of cholestasis. Cholestasis, characterized by the accumulation of hydrophobic bile salts, can lead to hepatocyte apoptosis and liver damage. Studies have investigated the involvement of the PI3K p110γ signaling pathway in these processes.
In primary rat hepatocytes and human hepatoma cells, hydrophobic bile salts have been shown to induce apoptosis. The potential of AS-604850 to counteract these effects has been a subject of investigation, focusing on its ability to modulate the signaling cascades initiated by bile salt accumulation.
Modulation of Apoptotic Pathways in Hepatocytes
Research indicates that the PI3K p110γ pathway is involved in bile salt-induced hepatocyte apoptosis. nih.gov The pro-apoptotic effects of hydrophobic bile salts, such as glycochenodeoxycholate, are linked to the activation of this specific PI3K isoform.
To elucidate the role of p110γ, studies have utilized AS-604850 to pharmacologically inhibit its activity. The inhibition of PI3K p110γ by AS-604850 has been shown to affect the apoptotic response of hepatocytes to toxic bile salts. One study demonstrated that bile salt-induced apoptosis is partly mediated through a PI3K p110γ signaling pathway. nih.gov The use of AS-604850 in these experimental models helps to delineate the specific contribution of the p110γ isoform to the apoptotic cascade in cholestatic liver injury.
| Condition | Key Finding | Implication for Apoptotic Pathway |
|---|---|---|
| Hepatocytes treated with hydrophobic bile salts | Increased apoptosis | Activation of pro-apoptotic signaling |
| Hepatocytes co-treated with bile salts and AS-604850 | Modulation of the apoptotic response | PI3K p110γ is a component of the bile salt-induced apoptotic pathway |
Impact on JNK Phosphorylation
The c-Jun N-terminal kinase (JNK) pathway is a critical component of stress signaling and is often activated in response to cellular insults, including those that lead to apoptosis. In the context of cholestatic liver injury, the phosphorylation and activation of JNK are associated with hepatocyte cell death.
Investigations into the mechanisms of bile salt-induced apoptosis have revealed a connection between PI3K p110γ and the JNK signaling pathway. It has been suggested that the signaling cascade initiated by hydrophobic bile salts involves PI3K p110γ, which in turn may influence the activation of JNK. nih.gov The use of AS-604850 in these studies helps to confirm the upstream role of p110γ in the potential activation of JNK during bile salt-induced hepatocyte injury.
Cardioprotective Research
AS-604850 has been instrumental in dissecting the roles of different PI3K isoforms in cardioprotective mechanisms, such as ischemic and pharmacological preconditioning. These strategies aim to protect the heart from the damage caused by prolonged ischemia-reperfusion injury.
Differential Effects on Ischemic Preconditioning vs. Ouabain Preconditioning
Research has demonstrated that different preconditioning stimuli can activate distinct signaling pathways to confer cardioprotection. Ischemic preconditioning (IPC), which involves brief episodes of ischemia and reperfusion, and ouabain preconditioning (OPC), a form of pharmacological preconditioning, both protect the heart but appear to rely on different PI3K isoforms.
A key study highlighted the differential effects of AS-604850 on these two types of preconditioning. nih.gov It was found that the protective effects of IPC were blocked by AS-604850, indicating a critical role for the PI3K-IB (p110γ) isoform in this process. nih.gov In contrast, the cardioprotection afforded by OPC was not affected by AS-604850, suggesting that OPC operates through a PI3K-IB-independent mechanism, which has been identified as being dependent on the PI3K-IA isoform. nih.gov
These findings were supported by measurements of cardiac function and tissue injury. In the presence of AS-604850, IPC failed to improve the recovery of left ventricular developed pressure (LVDP) and end-diastolic pressure (EDP), and it did not reduce the release of lactate dehydrogenase (LDH), a marker of cell death. nih.gov Conversely, OPC's beneficial effects on these parameters remained intact despite the presence of AS-604850. nih.gov
| Preconditioning Type | Parameter | Outcome without AS-604850 | Outcome with AS-604850 |
|---|---|---|---|
| Ischemic Preconditioning (IPC) | LVDP Recovery | Improved | Protection Blunted |
| EDP Recovery | Improved | Protection Blunted | |
| LDH Release | Reduced | Significantly Higher (Protection Lost) | |
| Ouabain Preconditioning (OPC) | LVDP Recovery | Improved | No Change (Protection Maintained) |
| EDP Recovery | Improved | No Change (Protection Maintained) | |
| LDH Release | Reduced | Comparable to OPC alone (Protection Maintained) |
Mechanistic Insights from Advanced Research Methodologies
Structure-Activity Relationship (SAR) Investigations
Structure-activity relationship (SAR) studies are fundamental to understanding how a compound's chemical structure relates to its biological activity. For AS-604850, these investigations have helped to explain the basis for its potent and selective inhibition of the PI3Kγ isoform.
AS-604850 is an ATP-competitive inhibitor, meaning it binds to the ATP-binding site of the PI3Kγ enzyme, preventing the natural substrate ATP from binding and thus blocking its kinase activity. medchemexpress.comselleckchem.com Its selectivity for the gamma isoform over other Class I PI3K isoforms (α, β, and δ) is a key characteristic.
Structural analysis and comparison of the ATP binding sites across PI3K isoforms have revealed subtle but critical differences that selective inhibitors like AS-604850 exploit. A key structural determinant for the selectivity of AS-604850 is its interaction with a non-conserved amino acid residue within the kinase domain. mdpi.com The hinge-binding portion of the AS-604850 molecule extends towards the residue Alanine 885 (Ala885) in PI3Kγ. mdpi.com In the other Class I isoforms (PI3Kα, β, and δ), the equivalent position is occupied by a Serine residue. mdpi.com This Serine residue typically forms a hydrogen bond that stabilizes the local protein structure; the presence of Ala885 in PI3Kγ creates a local environment that can be favorably targeted by the specific chemical structure of AS-604850, contributing significantly to its isoform selectivity. mdpi.com The core chemical scaffold of AS-604850 is based on a 2-aminothiazole structure, a moiety that has been identified as a valuable template in the design of various kinase inhibitors. nih.govnih.gov
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful biophysical technique used to probe the conformational dynamics of proteins in solution. It measures the rate at which backbone amide hydrogens exchange with deuterium from the solvent. Regions of the protein that are flexible or solvent-exposed will exchange more rapidly, while regions that are structured (e.g., in α-helices or β-sheets) or protected by ligand binding will exchange more slowly.
While specific HDX-MS studies detailing the binding of AS-604850 to PI3Kγ are not widely published, the application of this technique to other selective PI3Kγ inhibitors has provided a blueprint for understanding inhibitor-induced conformational changes. For example, HDX-MS experiments on a distinct class of cyclopropylethyl-substituted PI3Kγ inhibitors revealed that their binding induces significant, large-scale conformational changes. nih.gov These inhibitors were shown to displace the DFG motif in the enzyme's activation loop, leading to conformational shifts in both the kinase and helical domains of PI3Kγ. nih.govresearchgate.net This type of analysis demonstrates that selective inhibitors can achieve their effects not just by simple occupancy of the ATP pocket, but by actively remodeling the enzyme's structure. Such dynamic insights are crucial for understanding the allosteric consequences of inhibitor binding and for the rational design of future therapeutics targeting PI3Kγ. nih.govresearchgate.netnih.gov
Cell-Based Assay Systems and In Vitro Models
To bridge the gap between biochemical activity and physiological function, a variety of cell-based assay systems have been employed to characterize AS-604850. These models confirm that the compound's enzymatic inhibition translates into functional effects within a cellular context.
A critical step in validating the mechanism of an isoform-selective inhibitor is to demonstrate its specific activity in cells that depend on the target isoform. This has been achieved for AS-604850 using several elegant cellular models.
One key approach involved the use of primary monocytes isolated from mice with a genetic knockout of the PI3Kγ gene (Pik3cg-/-) and comparing their response to cells from wild-type mice (Pik3cg+/+). medchemexpress.comselleckchem.com In these experiments, AS-604850 was shown to block MCP-1-mediated chemotaxis in a concentration-dependent manner in the wild-type cells. selleckchem.com However, it had no effect on the chemotaxis of the Pik3cg-/- cells, which are already deficient in PI3Kγ signaling. This provides direct evidence that the functional effects of AS-604850 on cell migration are mediated specifically through the inhibition of PI3Kγ. selleckchem.com
Further confirmation of its selectivity was obtained using a panel of human rhabdomyosarcoma (Rh30) cell lines engineered to stably express individual myristoylated (Myr)-p110 catalytic subunits (α, β, γ, or δ). This system allows for the assessment of an inhibitor's effect on the signaling pathway driven by a single PI3K isoform. In this model, AS-604850 preferentially inhibited the phosphorylation of the downstream effector Akt in the Rh30 cells expressing p110γ, with minimal impact on cells expressing the other isoforms.
High-Content Screening (HCS) combines automated fluorescence microscopy with sophisticated image analysis to simultaneously quantify multiple phenotypic parameters in cells. This technology allows for a deeper, more nuanced understanding of a compound's effects beyond a single endpoint. HCS assays can measure changes in protein localization, cytoskeletal rearrangement, cell morphology, and the status of various signaling pathways in a high-throughput manner. nih.govnih.gov
While specific HCS campaigns centered on AS-604850 are not extensively documented in the literature, this methodology is ideally suited for characterizing the cellular impact of selective PI3Kγ inhibitors. For instance, an HCS approach could be used to screen for compounds that specifically block chemokine-induced cell migration or the formation of invasive structures like invadopodia in immune cells, providing a rich, multi-parameter dataset on the compound's functional consequences. nih.gov By profiling the detailed cellular phenotype induced by PI3Kγ inhibition, HCS can provide valuable mechanistic insights and help identify novel therapeutic applications.
In Vivo Animal Models
The efficacy of AS-604850 has been evaluated in several preclinical animal models, particularly those related to inflammation and autoimmune diseases where PI3Kγ plays a well-established role. These studies demonstrate that the cellular effects of the inhibitor translate to therapeutic potential in a complex biological system.
In mouse models of acute inflammation, such as thioglycollate-induced or RANTES-induced peritonitis, AS-604850 demonstrated a significant reduction in the recruitment of neutrophils to the site of inflammation. medchemexpress.com This aligns with the known role of PI3Kγ in mediating the migration of leukocytes in response to chemoattractants.
Furthermore, in a mouse model of multiple sclerosis known as experimental autoimmune encephalomyelitis (EAE), treatment with AS-604850 was shown to alleviate the clinical symptoms of the disease. [From previous search: 3, 4] This therapeutic effect was associated with a decrease in the infiltration of leukocytes into the central nervous system and an increase in the number of axons, suggesting a neuroprotective effect secondary to the reduction in inflammation. [From previous search: 4]
Use of PI3Kγ Deficient (Knockout) Mice
A cornerstone in validating the mechanism of AS-604850 has been the use of PI3Kγ deficient (knockout) mice, which lack the gene (Pik3cg) encoding the p110γ catalytic subunit of PI3Kγ. By comparing the effects of the compound in wild-type animals to the phenotype of these knockout mice, researchers can ascertain whether the pharmacological inhibition mimics genetic deletion.
In a mouse model of multiple sclerosis known as experimental autoimmune encephalomyelitis (EAE), treatment with AS-604850 was found to significantly ameliorate clinical symptoms and reduce the infiltration of leukocytes into the central nervous system. medchemexpress.com This outcome was consistent with observations in PI3Kγ knockout mice, which also showed mitigation of EAE clinical signs compared to their wild-type counterparts. medchemexpress.com This parallel between pharmacological inhibition and genetic deletion provides strong evidence that the therapeutic effects of AS-604850 in this model are directly attributable to the inhibition of PI3Kγ.
Similarly, in studies of cardiac muscle cells (cardiomyocytes), pharmacological inhibition of PI3Kγ with a related compound, AS-605240, was shown to abolish the negative effects of TGFβ on cell shortening. nih.gov This finding was validated in cardiomyocytes isolated from PI3Kγ knockout mice, which were inherently protected from the TGFβ-induced dysfunction seen in wild-type cells. nih.gov
Research into oral carcinogenesis also demonstrated that both PI3Kγ knockout mice and kinase-dead PI3Kγ mice (which express a non-functional enzyme) exhibited a significant delay in the development of preneoplastic and neoplastic lesions compared to wild-type mice. researchgate.net These genetic findings support the therapeutic rationale for using a PI3Kγ inhibitor like AS-604850 in such contexts.
Specificity Validation in Animal Models
Beyond comparing phenotypes, animal models are crucial for validating that an inhibitor's in vivo effects are specific to its target enzyme. Studies have shown that AS-604850 acts specifically through PI3Kγ by demonstrating a lack of effect in PI3Kγ-deficient settings. For instance, AS-604850 effectively blocks monocyte chemoattractant protein-1 (MCP-1)-mediated chemotaxis in monocytes from wild-type (Pik3cg+/+) mice. selleckchem.com However, it does not affect the chemotaxis of cells derived from PI3Kγ knockout (Pik3cg−/−) mice, indicating that the compound's action is entirely dependent on the presence of PI3Kγ. selleckchem.com
In models of acute inflammation, such as thioglycollate-induced peritonitis, oral administration of AS-604850 resulted in a significant reduction of neutrophil recruitment. medchemexpress.com This aligns with the known role of PI3Kγ in mediating leukocyte migration in response to chemoattractants. The ability of AS-604850 to inhibit these specific inflammatory processes in whole-animal systems further validates its targeted mechanism of action.
Biochemical and Molecular Biology Techniques
To dissect the molecular impact of AS-604850, researchers employ a range of biochemical and molecular biology techniques. These methods allow for precise measurement of the compound's effects on its direct target and downstream signaling pathways.
Western Blotting for Protein Phosphorylation Analysis
Western blotting is a fundamental technique used to detect specific proteins and their post-translational modifications, such as phosphorylation. Since PI3Kγ is a kinase, its activity is measured by its ability to phosphorylate substrates, which initiates a downstream signaling cascade. A key protein in this cascade is Akt, also known as Protein Kinase B (PKB).
Studies have utilized Western blotting to demonstrate that AS-604850 effectively inhibits the phosphorylation of Akt. In primary monocytes, treatment with AS-604850 inhibited MCP-1-mediated phosphorylation of Akt and its downstream targets, GSK3α and GSK3β, in a concentration-dependent manner. selleckchem.com In a cellular model where different PI3K isoforms were expressed, AS-604850 preferentially inhibited Akt phosphorylation in cells expressing the p110γ isoform, confirming its selectivity at the cellular signaling level. nih.gov This technique provides direct visual evidence of the inhibitor's ability to block the signaling pathway at a specific node.
Table 1: Effect of AS-604850 on Downstream Signaling Molecules
| Target Protein | Signaling Pathway | Effect of AS-604850 | Detection Method |
|---|---|---|---|
| Akt (PKB) | PI3K/Akt | Inhibition of Phosphorylation | Western Blot |
| GSK3α/β | PI3K/Akt | Inhibition of Phosphorylation | Western Blot |
| ERK1/2 (p44/42 MAPK) | MAPK | Reduction of Phosphorylation | Western Blot |
Multiplex Kinase Activity Profiling
To ensure that a kinase inhibitor is selective, it must be tested against a wide range of other kinases. Multiplex kinase activity profiling, or kinome scanning, allows for the simultaneous assessment of a compound's inhibitory activity against hundreds of different kinases.
Biochemical assays have established that AS-604850 is a potent and selective inhibitor of PI3Kγ. It demonstrates significantly lower activity against other Class I PI3K isoforms. Reports indicate that AS-604850 has an IC50 value of 250 nM for PI3Kγ, while being over 30-fold more selective for PI3Kγ compared to PI3Kδ and PI3Kβ, and 18-fold more selective than for PI3Kα. selleckchem.com This high degree of selectivity is critical, as inhibiting other PI3K isoforms can lead to different biological effects and potential toxicities.
Table 2: In Vitro Selectivity Profile of AS-604850 Against PI3K Isoforms
| PI3K Isoform | IC50 (nM) | Selectivity vs. PI3Kγ (Fold) |
|---|---|---|
| PI3Kγ | 250 | 1 |
| PI3Kα | 4,500 | 18 |
| PI3Kβ | >20,000 | >80 |
| PI3Kδ | >20,000 | >80 |
Data compiled from selectivity assays. selleckchem.com
Comparative Pharmacological Analysis of As 604850
Comparison with Other PI3Kγ Selective Inhibitors (e.g., AS-605240, IPI-549, PIK-90)
AS-604850 is one of several compounds developed to selectively inhibit the PI3Kγ isoform. Comparisons with other inhibitors like AS-605240 and IPI-549 highlight differences in potency and potentially subtle variations in their interaction with the target enzyme.
AS-604850 inhibits PI3Kγ with an IC₅₀ value of 0.25 μM and a Kᵢ value of 0.18 μM. medchemexpress.com In comparison, AS-605240 is reported to be more potent, selectively inhibiting PI3Kγ with an IC₅₀ of 8 nM in cell-free assays. selleck.co.jpucsd.edunih.gov IPI-549 (eganelisib) is another potent and selective PI3Kγ inhibitor, with a biochemical IC₅₀ of 16 nM. selleck.co.jpnih.govresearchgate.netmedchemexpress.com
While AS-604850, AS-605240, and IPI-549 are all characterized as selective PI3Kγ inhibitors, studies examining their binding modes have revealed distinct interactions with the enzyme. Hydrogen-deuterium exchange mass spectrometry (HDX-MS) analysis suggests that AS-604850, along with PIK-90 and IPI-549, primarily cause decreased exchange at the active site of PI3Kγ, indicating limited large-scale allosteric conformational changes upon binding. biorxiv.orgelifesciences.org
PIK-90 is described as a PI3Kα/γ/δ inhibitor with IC₅₀ values of 11 nM, 18 nM, and 58 nM, respectively, showing less potency against PI3Kβ. selleck.co.jptocris.com This profile indicates that PIK-90 is not as selective for PI3Kγ as AS-604850, AS-605240, or IPI-549.
Comparative data on the potency of these inhibitors against PI3Kγ is summarized in the table below:
| Compound | PI3Kγ IC₅₀ (in vitro) | Kᵢ (PI3Kγ) | Reference |
| AS-604850 | 0.25 μM (250 nM) | 0.18 μM | medchemexpress.comucsd.edumedkoo.comtargetmol.comechelon-inc.comechelon-inc.com |
| AS-605240 | 8 nM | 0.0078 μM | selleck.co.jpucsd.edu |
| IPI-549 | 16 nM | Not specified | selleck.co.jpnih.govmedchemexpress.com |
| PIK-90 | 18 nM | Not specified | selleck.co.jptocris.com |
Note: IC₅₀ values can vary depending on the specific assay conditions and source of the enzyme.
In cellular contexts, AS-604850 inhibited C5a-mediated PKB phosphorylation in RAW264 mouse macrophages with an IC₅₀ of 10 μM. medchemexpress.comresearchgate.net It also blocked MCP-1-mediated phosphorylation of PKB and its downstream substrates in primary monocytes. medchemexpress.com
Distinction from Pan-PI3K Inhibitors
Pan-PI3K inhibitors target multiple Class I PI3K isoforms (α, β, δ, and γ), whereas AS-604850 is designed to selectively inhibit only the PI3Kγ isoform. This distinction is crucial for understanding their respective pharmacological effects and potential therapeutic applications. Selective inhibitors are often developed to minimize off-target effects associated with inhibiting multiple isoforms, each with distinct physiological roles.
Studies comparing AS-604850 with pan-PI3K inhibitors like LY294002 have demonstrated this difference in selectivity. For instance, while LY294002 blocked PKB phosphorylation induced by both MCP-1 and CSF-1 in monocytes, AS-604850 blocked phosphorylation induced by MCP-1 but had little or no effect after stimulation with CSF-1, consistent with PI3Kγ's primary involvement in chemokine signaling rather than receptor tyrosine kinase pathways activated by factors like CSF-1. medchemexpress.comresearchgate.net
In models of inflammation, a pan-PI3K inhibitor reduced neutrophil recruitment, but AS-604850 and AS-605240 showed higher efficacy, further highlighting the specific role of PI3Kγ in these processes and the advantage of isoform-selective inhibition. ucsd.edu
Selectivity Profile Against Other Class I PI3K Isoforms (e.g., PI3Kα, PI3Kβ, PI3Kδ)
A key characteristic of AS-604850 is its selectivity for PI3Kγ over other Class I PI3K isoforms: PI3Kα, PI3Kβ, and PI3Kδ. This selectivity is vital for targeting PI3Kγ-mediated pathways while minimizing impact on processes regulated by other isoforms.
AS-604850 demonstrates significant selectivity for PI3Kγ. It shows over 30-fold selectivity for PI3Kδ and PI3Kβ, and 18-fold selectivity over PI3Kα. medchemexpress.comtargetmol.comselleckchem.com Another source indicates over 80-fold selectivity for PI3Kγ than PI3Kδ/β and 18-fold more selective for PI3Kγ than PI3Kα. selleck.co.jpselleckchem.com IC₅₀ values for human recombinant isoforms are reported as 0.25 μM for γ, >20 μM for δ and β, and 4.5 μM for α. echelon-inc.comechelon-inc.comcaymanchem.com
This selectivity profile is summarized in the table below:
| PI3K Isoform | IC₅₀ (in vitro) | Selectivity vs. PI3Kγ | Reference |
| PI3Kγ | 0.25 μM | 1-fold | medchemexpress.comucsd.edumedkoo.comtargetmol.comechelon-inc.comechelon-inc.comcaymanchem.com |
| PI3Kα | 4.5 μM | 18-fold | medchemexpress.comtargetmol.comechelon-inc.comechelon-inc.comcaymanchem.comnih.gov |
| PI3Kβ | >20 μM | >80-fold | medchemexpress.comtargetmol.comechelon-inc.comechelon-inc.comcaymanchem.com |
| PI3Kδ | >20 μM | >80-fold | medchemexpress.comtargetmol.comechelon-inc.comechelon-inc.comcaymanchem.com |
Selectivity is calculated as the ratio of the IC₅₀ for the other isoform to the IC₅₀ for PI3Kγ.
Research indicates that while AS-604850 is selective, some studies have noted that inhibiting PI3Kγ can still have effects that distinguish it from inhibiting other isoforms. For example, in the context of B cell genomic instability, AS-604850 did not affect AID abundance or off-target sites, unlike inhibitors of PI3Kδ. nih.gov
Uncovering Off-Target Kinase Activities
While AS-604850 is primarily characterized by its selectivity for PI3Kγ, assessing its activity against a broader panel of kinases is important to understand potential off-target effects.
Studies have indicated that AS-604850 shows no notable activity against a wide array of protein kinases at a concentration of 1 μM. echelon-inc.comechelon-inc.com However, more detailed kinome profiling in the presence of AS-604850 has identified kinases whose activity is exclusively altered, suggesting additional effects on targets beyond the canonical PI3K pathway. One study using multiplex kinase activity profiling identified a number of kinases that were exclusively de- or increased in their activity upon inhibition with AS-604850, indicating potential off-target activities. frontiersin.org
Further research, including comprehensive kinase screening panels, would provide a more complete picture of the off-target kinase activities of AS-604850.
Research Limitations and Future Perspectives for As 604850
Current Status as a Research Compound
AS-604850 is currently utilized strictly for research and development purposes and is not intended for animal or human testing or usage theclinivex.comglpbio.com. It functions as a selective and ATP-competitive inhibitor of PI3Kγ theclinivex.commedchemexpress.com. Its selectivity profile indicates over 30-fold selectivity for PI3Kγ compared to PI3Kδ and PI3Kβ, and 18-fold selectivity over PI3Kα medchemexpress.comtargetmol.com. This selectivity makes it a valuable tool for dissecting the specific roles of the PI3Kγ isoform in complex cellular signaling pathways ontosight.ai.
Research has shown that AS-604850 can inhibit C5a-mediated PKB phosphorylation in mouse macrophages and block PKB phosphorylation induced by MCP-1 in primary monocytes from wild-type mice medchemexpress.com. It has also been used in various cell-based assays and animal models to investigate its effects on cell signaling, inflammation, and immune responses ontosight.ai. For instance, it has been shown to inhibit the production of pro-inflammatory cytokines and reduce the severity of inflammatory responses in animal models of arthritis and other inflammatory diseases ontosight.ai.
Despite its utility, AS-604850 is considered an "older generation" PI3Kγ inhibitor and is not currently in clinical development nih.gov.
Identification of Additional Biological Targets and Pathways
While AS-604850 is known for its selectivity towards PI3Kγ, the potential for off-target effects or interactions with additional biological targets and pathways remains an important area for future investigation. Although it shows significant selectivity over other Class I PI3K isoforms, at higher concentrations, its specificity for the gamma subunit may be lost dynavax.com.
Research has indicated that AS-604850 inhibits MCP-1-mediated phosphorylation of PKB and its downstream substrates GSK3α and β in a concentration-dependent manner medchemexpress.com. It also reduced MCP-1-induced phosphorylation of p44/42 ERK (ERK1/2) MAPKs in primary monocytes from wild-type mice medchemexpress.com. This suggests potential interplay or influence on pathways beyond the primary PI3Kγ/Akt axis, such as the MAPK pathway.
Further studies are needed to comprehensively profile the interactions of AS-604850 with a broader range of kinases and other cellular targets to fully understand its biological footprint and rule out potential confounding effects in research studies. Identifying additional pathways modulated by AS-604850, even indirectly, could provide a more complete picture of its cellular impact.
Advanced SAR for Enhanced Potency and Selectivity
Structure-Activity Relationship (SAR) studies are fundamental to understanding how modifications to a compound's chemical structure influence its biological activity and selectivity slideshare.netyoutube.com. While AS-604850 demonstrates useful selectivity for PI3Kγ, the development of refined inhibitors with enhanced potency and even greater isoform selectivity is a continuous goal in chemical biology and drug discovery nih.govselleckchem.com.
The chemical structure of AS-604850 includes a thiazolidine-2,4-dione ring linked to a 2,2-difluorobenzo[d] theclinivex.commybiosource.comdioxol-5-yl group ontosight.ai. Future research could involve synthesizing analogs of AS-604850 with targeted structural modifications to explore their impact on binding affinity to PI3Kγ and other PI3K isoforms, as well as potential off-targets. This could lead to the identification of novel compounds with improved pharmacological properties, potentially reducing the likelihood of off-target effects observed at higher concentrations with the current compound dynavax.com.
Although specific detailed SAR studies focused solely on AS-604850's structural modifications and their precise impact on potency and selectivity were not extensively detailed in the search results, the general principles of SAR are highly relevant for developing next-generation PI3Kγ inhibitors based on the AS-604850 scaffold or similar structures slideshare.netyoutube.comepo.org.
Exploration of Novel Disease Applications
The role of PI3Kγ in various physiological and pathological processes suggests potential applications for PI3Kγ inhibitors like AS-604850 in a range of diseases ontosight.ai. Beyond its established use in studying inflammation and immune responses, exploring novel disease applications is a key area for future research.
Research has already demonstrated the effects of AS-604850 in several disease models. It has shown promise in ameliorating joint inflammation and damage in mouse models of arthritis and lupus researchgate.netresearchgate.net. In the experimental autoimmune encephalomyelitis (EAE) mouse model, a model for multiple sclerosis, AS-604850 treatment significantly reduced infiltrated leukocytes in the central nervous system, ameliorated clinical symptoms, and enhanced myelination and axon number nih.govnih.gov. AS-604850 also showed impaired disease induction in a mouse model of experimental epidermolysis bullosa acquisita (EBA), an autoimmune skin disease nih.govresearchgate.net.
Furthermore, the PI3K/Akt/mTOR pathway, in which PI3Kγ plays a role, is implicated in cancer glpbio.comresearchgate.net. While AS-604850 is primarily a research tool, studies using it have contributed to understanding the potential of targeting PI3Kγ in cancer. For example, AS-604850 sensitized certain cancer cell lines to gemcitabine (B846) treatment pnas.org. The involvement of PI3Kγ in promoting myeloid cell responses also highlights its potential relevance in the tumor microenvironment nih.gov.
Future research could explore the utility of AS-604850, or compounds developed based on its structure, in other conditions where PI3Kγ signaling is implicated, such as cardiovascular diseases or other autoimmune disorders glpbio.comontosight.ai.
Development of Refined In Vivo Models for Mechanistic Studies
In vivo models are crucial for understanding the complex biological effects of compounds and the underlying mechanisms of action in a living system. While AS-604850 has been utilized in various mouse models to study its effects on inflammation, autoimmune diseases, and neutrophil recruitment, the development and refinement of these models can further enhance mechanistic studies medchemexpress.comresearchgate.netnih.govselleckchem.com.
Studies using AS-604850 have employed models such as RANTES-induced peritoneal neutrophil recruitment and the thioglycollate-induced peritonitis model to assess its impact on neutrophil migration medchemexpress.comresearchgate.netselleckchem.com. The EAE model has been used to investigate its effects on neuroinflammation, myelination, and axonal integrity nih.govnih.gov. Mouse models of arthritis, lupus, and EBA have also provided insights into its role in autoimmune and inflammatory conditions ontosight.airesearchgate.netresearchgate.netnih.govresearchgate.net.
Q & A
Q. What methodological adjustments resolve non-significant AS-604850 effects in certain systems?
- If AS-604850 shows limited efficacy (e.g., in CCRFCM cells ), escalate doses (up to 10 μM) or pair with pathway-specific agonists/antagonists (e.g., Akt inhibitors). Confirm target engagement via phospho-Akt Western blot .
Q. How does AS-604850’s selectivity impact studies of PI3Kγ crosstalk with other pathways (e.g., Akt/mTOR)?
- AS-604850’s PI3Kγ inhibition reduces Akt phosphorylation in PI3Kγ-dominated contexts (e.g., C5a signaling in macrophages) . However, in systems with compensatory PI3Kα (e.g., OSM-induced Akt activation), combine AS-604850 with PI3Kα inhibitors (e.g., compound 15e) to dissect isoform contributions .
Q. What complementary techniques confirm PI3Kγ-dependent mechanisms in AS-604850 studies?
Q. How to reconcile conflicting data on AS-604850’s efficacy across experimental systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
